3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
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Overview
Description
3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of quinazolinone derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis. The anti-inflammatory activity of the compound is thought to be mediated by the inhibition of the NF-κB signaling pathway. The antiviral and antibacterial activity of the compound is believed to be due to its ability to disrupt the viral or bacterial membrane.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, the compound has been reported to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and repair. Physiologically, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and inhibit viral and bacterial growth.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone in lab experiments include its potent anticancer, anti-inflammatory, antiviral, and antibacterial properties. The compound is also relatively easy to synthesize and can be obtained in good yields. However, the limitations of using the compound include its potential toxicity and lack of selectivity towards cancer cells.
Future Directions
There are several future directions for the research on 3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone. One area of interest is the development of more selective analogs of the compound that can target specific cancer cells. Another area of research is the investigation of the compound's potential as a drug candidate for the treatment of viral and bacterial infections. Additionally, the compound's mechanism of action needs to be further elucidated to better understand its therapeutic potential. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of the compound in humans.
Synthesis Methods
The synthesis of 3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone involves the reaction of 4-bromoaniline with 2-(4-methoxyphenyl)-2-oxoethylthiocyanate in the presence of a base such as potassium carbonate. The resulting intermediate is then cyclized with the help of a Lewis acid such as zinc chloride to give the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
Scientific Research Applications
3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been extensively studied for its potential therapeutic properties. It has been reported to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. The compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been reported to have antiviral activity against the hepatitis C virus and antibacterial activity against Staphylococcus aureus.
properties
IUPAC Name |
3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3S/c1-29-18-12-6-15(7-13-18)21(27)14-30-23-25-20-5-3-2-4-19(20)22(28)26(23)17-10-8-16(24)9-11-17/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPXXMICOQEZES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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